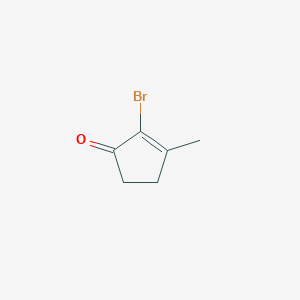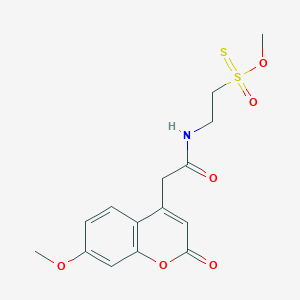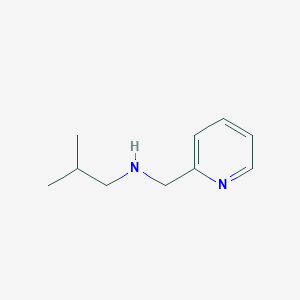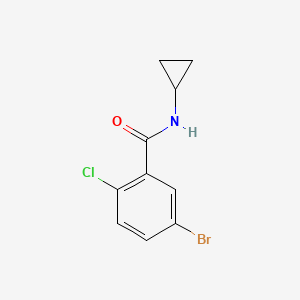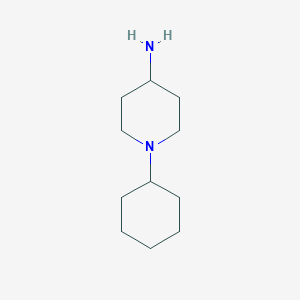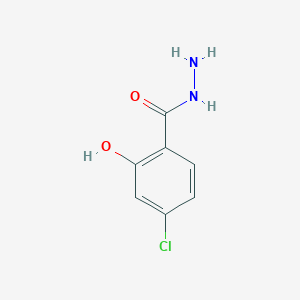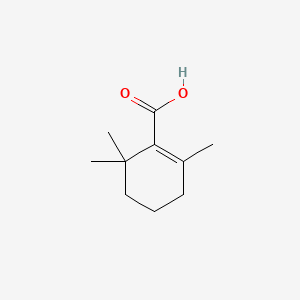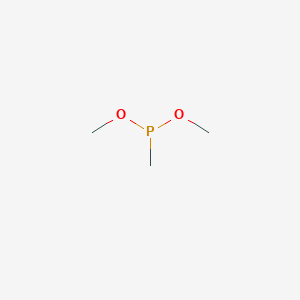
Dimethyl methylphosphonite
Overview
Description
Dimethyl methylphosphonite is a useful research compound. Its molecular formula is C3H9O2P and its molecular weight is 108.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .
Mode of Action
DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .
Biochemical Pathways
The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .
Pharmacokinetics
It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.
Result of Action
The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .
Action Environment
The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .
Biochemical Analysis
Biochemical Properties
Dimethyl methylphosphonite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as a catalyst and a reagent in organic synthesis, generating highly reactive ylides . The compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by forming a covalent bond with the enzyme’s active site .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit acetylcholinesterase can lead to the accumulation of acetylcholine in synaptic clefts, disrupting normal neurotransmission and causing prolonged muscle contractions . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s serine residue in the active site . This inhibition prevents the breakdown of acetylcholine, resulting in the accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors . Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard conditions but can hydrolyze slowly in the presence of water . Over time, the degradation of this compound can lead to the formation of byproducts that may have different biochemical properties and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, disruption of neurotransmission, and changes in gene expression . Threshold effects have been observed in studies, where a specific dosage level leads to significant changes in cellular function and overall health . High doses of this compound can result in severe toxicity, including respiratory distress, muscle paralysis, and even death .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Once inside the cell, this compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall effects on cellular function .
Properties
IUPAC Name |
dimethoxy(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400507 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20278-51-7 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




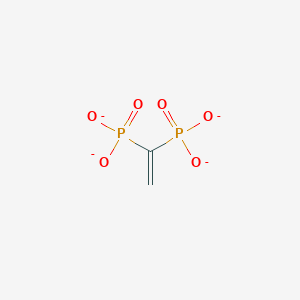
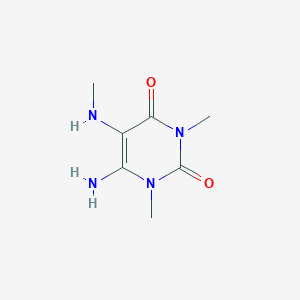
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
